Pentetreotide is a synthetic peptide analog of somatostatin, a naturally occurring hormone that inhibits the release of various hormones in the body. [] It is primarily used in scientific research as a diagnostic tool for imaging neuroendocrine tumors (NETs) due to its high affinity for somatostatin receptor subtype 2 (SSTR2). [, , ] These tumors often overexpress SSTR2, allowing pentetreotide to bind and visualize them using scintigraphic imaging techniques. [, , ]
Synthesis Analysis
Pentetreotide is synthesized through solid-phase peptide synthesis. [] While the specific technical details and parameters of the synthesis are not explicitly detailed in the provided papers, the process involves sequentially adding amino acids to a growing peptide chain attached to a solid support. [] The final product, pentetreotide, can then be purified and characterized.
Molecular Structure Analysis
Pentetreotide consists of eight amino acids (D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr) linked together in a cyclic structure through a disulfide bond between two cysteine residues. [] This structure allows pentetreotide to mimic the structure and function of somatostatin, granting it high affinity for SSTR2. [, , ]
Mechanism of Action
Pentetreotide exerts its action by binding to somatostatin receptors, primarily SSTR2, which are overexpressed in various neuroendocrine tumors. [, , ] Upon binding, 111In-pentetreotide undergoes internalization into the tumor cells. [, ] This internalization facilitates the imaging of SSTR-expressing tumors via the emission of gamma rays from the 111In radiolabel. [, , ] Furthermore, the internalization of 111In-pentetreotide allows for targeted delivery of Auger electrons, leading to receptor-specific cytotoxicity and potential therapeutic applications. [, , ]
Applications
Diagnosis and Localization of Neuroendocrine Tumors: 111In-pentetreotide scintigraphy is widely employed for detecting and localizing various types of NETs, including carcinoid tumors, gastrinomas, glucagonomas, and non-functioning pancreatic NETs. [, , ] Its high affinity for SSTR2 allows for sensitive detection of these tumors, even those smaller than 1 cm. [, , ] In particular, 111In-pentetreotide demonstrates superior sensitivity compared to other imaging modalities like 123I-metaiodobenzylguanidine (MIBG) in detecting certain NETs like chemodectomas. []
Staging and Restaging: 111In-pentetreotide scintigraphy helps in accurately assessing the extent of NETs, including the presence of metastases. [, , ] This information is crucial for staging the disease and planning appropriate treatment strategies. [, ] Additionally, 111In-pentetreotide scintigraphy is valuable for restaging the disease, monitoring treatment response, and identifying potential tumor recurrence. [, ]
Evaluating Tumor Biology: The uptake of 111In-pentetreotide can provide insights into the biological characteristics of NETs, specifically the expression levels of SSTR2. [, ] Studies have demonstrated a correlation between 111In-pentetreotide uptake and SSTR2 gene expression in neuroblastomas, highlighting its potential prognostic value. [] Differential uptake of 111In-pentetreotide and 123I-MIBG within the same patient suggests phenotypically diverse tumor populations, providing valuable information for guiding treatment decisions. []
Radioguided Surgery: 111In-pentetreotide can be used for radioguided surgery in patients with NETs. [] The intraoperative use of a hand-held gamma probe allows surgeons to precisely localize the tumor during surgery, facilitating complete resection, especially for small or difficult-to-detect tumors. []
Investigating Other Pathologies: Research has explored the application of 111In-pentetreotide scintigraphy in other pathologies like non-small-cell lung cancer (NSCLC), Langerhans’ cell histiocytosis, and Graves’ disease, based on the presence of SSTR2 in these conditions. [, , , ] While promising, further research is required to establish its definitive role in diagnosing and managing these diseases.
Future Directions
Improving Sensitivity and Specificity: Research is ongoing to develop new radiolabeled somatostatin analogs with higher affinity and specificity for SSTRs. [] These advancements could further enhance the sensitivity and accuracy of NET imaging.
Exploring Therapeutic Applications: The cytotoxic properties of 111In-pentetreotide through Auger electron emission hold promise for therapeutic applications. [, , ] Further research is needed to optimize dosing schedules and explore the combination of 111In-pentetreotide with other treatment modalities.
Expanding Applications to Other Diseases: Investigations into the role of 111In-pentetreotide scintigraphy in conditions like NSCLC, Langerhans’ cell histiocytosis, and Graves’ disease warrant further exploration. [, , , ] Elucidating the significance of SSTR expression in these diseases and the potential benefits of 111In-pentetreotide as a diagnostic and therapeutic tool are key areas for future research.
Combining with Other Imaging Techniques: Integrating 111In-pentetreotide scintigraphy with other imaging techniques, like positron emission tomography (PET) using radiolabeled somatostatin analogs like 68Ga-DOTATATE, can provide complementary information and improve diagnostic accuracy. [, ] This multimodality approach can enhance the visualization of tumors, particularly smaller lesions, and offer a more comprehensive assessment of disease burden. [, ]
Related Compounds
Octreotide
Compound Description: Octreotide, also known as Sandostatin, is a synthetic octapeptide and a potent somatostatin analog. It exhibits a high affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with lower affinity for SSTR3 [, , , ]. Octreotide is widely used in clinical practice to control hormonal hypersecretion in various neuroendocrine tumors [, ]. It is also employed in acute testing to predict the chronic responsiveness of acromegalic patients to Octreotide therapy [].
Relevance: Octreotide shares a similar structure and binding affinity profile with Pentetreotide, both having a high affinity for SSTR2. Consequently, Octreotide is often used as a therapeutic counterpart to Pentetreotide, which is primarily used for imaging. For example, patients with neuroendocrine tumors that exhibit positive uptake on an 111In-Pentetreotide scan might receive Octreotide therapy []. Additionally, Octreotide can be used in preclinical studies to block somatostatin receptors, thereby aiding in the understanding of 111In-Pentetreotide pharmacokinetics, as demonstrated in a study investigating the effects of Octreotide on the clearance rate of 111In-Pentetreotide from the epidural space in rabbits [].
Lanreotide
Compound Description: Lanreotide, commercially known as Somatuline, is another synthetic octapeptide analog of somatostatin. Like Octreotide, Lanreotide exhibits high binding affinity for SSTR2 and SSTR5 [, ]. Clinically, Lanreotide is used for similar purposes as Octreotide, including the treatment of neuroendocrine tumors [].
Relevance: Lanreotide, alongside Octreotide, highlights the therapeutic potential of somatostatin analogs in managing neuroendocrine tumors, a characteristic shared with Pentetreotide, though the latter is primarily used for diagnostic imaging. Furthermore, both Lanreotide and Pentetreotide are used in radiolabeled forms, 90Y-Lanreotide and 111In-Pentetreotide respectively, for targeted therapy of neuroendocrine tumors []. This shared application in radiopeptide therapy further emphasizes their close relationship in the context of neuroendocrine tumor management.
111In-DTPA-Phe-D-Octreotide
Compound Description: 111In-DTPA-Phe-D-Octreotide is a radiolabeled form of Octreotide, utilizing Indium-111 (111In) as the radioisotope and DTPA (diethylenetriaminepentaacetic acid) as the chelator. This compound is used in scintigraphy to visualize somatostatin receptors in vivo [].
90Y-DOTATOC
Compound Description: 90Y-DOTATOC is a radiopeptide used in Peptide Receptor Radionuclide Therapy (PRRT) [, ]. It consists of the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugated to the somatostatin analog TOC (Tyr3-octreotide) and labeled with the radioisotope Yttrium-90 (90Y), a potent beta-emitter.
177Lu-DOTATOC
Compound Description: 177Lu-DOTATOC, similar in structure to 90Y-DOTATOC, is another radiopeptide utilized in PRRT []. It consists of DOTA conjugated to TOC and labeled with the radioisotope Lutetium-177 (177Lu), which emits both beta and gamma radiation.
68Ga-DOTATATE
Compound Description: 68Ga-DOTATATE is a radiopharmaceutical used in Positron Emission Tomography (PET) for imaging neuroendocrine tumors [, ]. It consists of DOTA conjugated to the somatostatin analog TATE (Tyr3-octreotate) and labeled with the positron emitter Gallium-68 (68Ga).
90Y-SMT
Compound Description: 90Y-SMT is a radiolabeled somatostatin analog where SMT represents a somatostatin analog conjugated with amino acids. The compound is labeled with the beta-emitting radioisotope Yttrium-90 (90Y) for therapeutic purposes [].
99mTc-P829
Compound Description: 99mTc-P829 is a radiolabeled somatostatin analog utilizing Technetium-99m (99mTc) as the radioisotope [, ]. This compound was investigated for its potential as an imaging agent for neuroendocrine tumors.
177Lu-DOTATATE
Compound Description: 177Lu-DOTATATE, similar in structure to 177Lu-DOTATOC, is a radiopeptide used in PRRT []. It consists of DOTA conjugated to TATE and labeled with 177Lu.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PE 154 are known to associate with β-amyloid plaques, and histological co-localization of AChE and Ab peptides is well established in Alzheimer’s disease. PE-154 is a fluorescent inhibitor of both AChE and BChE with IC50 values of 280 pM and 16 nM. PE-154 stains Aβ plaques in both rodent and human tissue samples, and does not cross react with phospho-tau.
PE859 is a potent inhibitor of both tau and Aβ aggregation with IC50 values of 0.66 and 1.2 μM, respectively. PE859 inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8. PE859 reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo.
Pectolinarigenin is a dimethoxyflavone that is the 6,4'-dimethyl ether derivative of scutellarein. It has a role as a plant metabolite. It is a dimethoxyflavone and a dihydroxyflavone. It derives from a scutellarein. Pectolinarigenin belongs to the class of organic compounds known as 6-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C6 atom of the flavonoid backbone. Thus, pectolinarigenin is considered to be a flavonoid lipid molecule. Pectolinarigenin is considered to be a practically insoluble (in water) and relatively neutral molecule. Pectolinarigenin can be biosynthesized from scutellarein. Outside of the human body, pectolinarigenin can be found in sunflower and tarragon. This makes pectolinarigenin a potential biomarker for the consumption of these food products.
Pecilocin is an antifungal agent isolated from Paecilomyces varioti Bainier var. antibioticus with topical activity against common dermatophytes. Variotin is a N-acylpyrrolidine.